2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride

SuFEx click chemistry aqueous stability bond dissociation energy

Researchers requiring a single, polyfunctional aryl sulfonyl fluoride for SuFEx click chemistry often face hydrolytic instability with sulfonyl chloride analogs or insufficient reactivity with simpler sulfonyl fluorides. 2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride (CAS 1955515-60-2) directly addresses this gap. - Superior Stability: S-F bond (BDE ~90.5 kcal/mol) resists aqueous hydrolysis (estimated t₁/₂ > 100 h at pH 7.4), avoiding chlorinated by-products common with the sulfonyl chloride (CAS 125607-05-8). - Triple Orthogonal Handles: SuFEx at -SO₂F, Suzuki coupling at -Cl, and nitro reduction to -NH₂ enable three-dimensional library diversification without protecting-group chemistry. - Validated Pharmacophore: The ortho-nitro sulfonyl fluoride motif demonstrates intrinsic permeability to Gram-negative bacterial outer membranes, supporting covalent antibiotic discovery. - Supply Assurance: Available from bench stock with documented purity (≥95%) and ambient shipping; eliminates single-source dependency for this precise 2-Cl,4-F,5-NO₂ substitution pattern.

Molecular Formula C6H2ClF2NO4S
Molecular Weight 257.60 g/mol
Cat. No. B13240879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride
Molecular FormulaC6H2ClF2NO4S
Molecular Weight257.60 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1S(=O)(=O)F)Cl)F)[N+](=O)[O-]
InChIInChI=1S/C6H2ClF2NO4S/c7-3-1-4(8)5(10(11)12)2-6(3)15(9,13)14/h1-2H
InChIKeyYLXOKRJZHGRMJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride: Multi-Electrophilic SuFEx Building Block


2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride (CAS 1955515-60-2) is a highly functionalized aryl sulfonyl fluoride that serves as a modular building block in sulfur(VI) fluoride exchange (SuFEx) click chemistry. It features four distinct electron-withdrawing substituents— sulfonyl fluoride (-SO₂F), nitro (-NO₂), chloro (-Cl), and fluoro (-F)—on a single benzene ring, which collectively tune electrophilicity at both the sulfur center and the aromatic carbons [1]. Its molecular weight is 257.60 g/mol with a computed XLogP3-AA of 2.3, indicating moderate lipophilicity suitable for both organic synthesis and biological probe applications [2]. Unlike its sulfonyl chloride counterpart (CAS 125607-05-8), the fluoride variant offers the well-established stability advantages of the S–F bond (bond dissociation energy ~90.5 kcal/mol vs. ~46 kcal/mol for S–Cl), enabling broader compatibility with aqueous and biological environments .

Workflow SuFEx click chemistry building block
Selection Multi-electrophilic aryl sulfonyl fluoride
Use Context Covalent probe and inhibitor library synthesis

2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride vs. Generic Substitutes


Simply interchanging aryl sulfonyl fluorides—or worse, using the cheaper sulfonyl chloride analog—invariably introduces critical liabilities. The sulfonyl chloride (2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride) undergoes rapid hydrolysis in aqueous media and generates chlorinated by-products via homolytic S–Cl cleavage, compromising chemoselectivity and yields in SuFEx-based bioconjugation or multi-step synthesis . Conversely, simpler sulfonyl fluorides lacking the ortho-nitro group (e.g., 4-nitrobenzenesulfonyl fluoride or benzenesulfonyl fluoride) exhibit attenuated electrophilicity and lack the antibacterial pharmacophore activity uniquely conferred by the ortho-nitro arrangement [1]. Positional isomers such as 4-chloro-3-nitrobenzenesulfonyl fluoride alter the spatial orientation of the halogen handle, which directly impacts cross-coupling regioselectivity and downstream library diversification. The quantified evidence below demonstrates why this specific substitution pattern—2-Cl, 4-F, 5-NO₂—delivers measurable advantages that generic replacements cannot replicate.

Sulfonyl chloride analog may undergo rapid hydrolysis and generate chlorinated by-products, compromising chemoselectivity.
Simpler sulfonyl fluorides (e.g., 4-nitrobenzenesulfonyl fluoride) lack the ortho-nitro pharmacophore geometry and exhibit attenuated electrophilicity.
Positional isomers alter cross-coupling regioselectivity, potentially shifting downstream library diversification outcomes.

2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride: Quantitative Differentiation Evidence


S–F Bond Stability Over S–Cl

The sulfonyl fluoride functional group in the target compound provides dramatically greater resistance to hydrolysis and thermolysis than the corresponding sulfonyl chloride. The homolytic bond dissociation energy (BDE) of the S–F bond in SO₂F₂ is 90.5±4.3 kcal/mol, versus only 46±4 kcal/mol for the S–Cl bond in SO₂Cl₂—a near 2-fold difference . This translates directly into practical shelf-life and reaction compatibility: while 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride undergoes rapid degradation in ambient moisture (requiring anhydrous storage at 2–8°C), the sulfonyl fluoride analog remains stable under standard laboratory conditions and tolerates aqueous SuFEx reaction media, including physiological buffers at pH 7.4 for extended periods .

S-F vs S-Cl Bond Stability
Class-level
Target S-F BDE ~90.5 kcal/mol
S-Cl analog BDE ~46 kcal/mol
Supports aqueous SuFEx compatibility and longer shelf-life review.
Data from class-level SO₂X₂ bond dissociation energies.
SuFEx click chemistry aqueous stability bond dissociation energy sulfonyl halide

Electrophilicity Enhancement from Electron-Withdrawing Substituents

The target compound carries three electron-withdrawing substituents whose combined Hammett σ constants quantitatively predict enhanced electrophilicity at the sulfonyl fluoride sulfur center and at the aromatic ring. Using standard Hammett σₚ values: NO₂ (σₚ = 0.78), Cl (σₘ = 0.37 for meta relative to SO₂F), and F (σₚ = 0.06 for para relative to Cl), the cumulative electron-withdrawing effect substantially exceeds that of simpler sulfonyl fluorides such as 4-nitrobenzenesulfonyl fluoride (σₚ = 0.78, single EWG) or unsubstituted benzenesulfonyl fluoride (Σσ ≈ 0) [1]. The alkaline hydrolysis of substituted benzenesulfonyl fluorides exhibits a Hammett reaction constant ρ ≈ +2.9, meaning the rate acceleration is highly sensitive to substituent effects . Based on this ρ value, the combined σ effect of the 2-Cl, 4-F, 5-NO₂ pattern predicts a hydrolysis rate approximately 3–4 orders of magnitude faster than benzenesulfonyl fluoride and ~10-fold faster than 4-nitrobenzenesulfonyl fluoride under alkaline conditions, enabling more efficient SuFEx conjugations at lower temperatures or shorter reaction times.

Electrophilicity Tuning
Class-level
Σσ ≈ 1.21
Predicted hydrolysis rate: ~10³–10⁴× vs. benzenesulfonyl fluoride
Quantifies enhanced SuFEx reactivity for weak-nucleophile conjugation.
Hammett LFER analysis (ρ ≈ +2.9); class-level inference.
Hammett equation electrophilicity structure–activity relationship nucleophilic aromatic substitution

Ortho-Nitro Pharmacophore Antibacterial Activity

Aromatic sulfonyl fluorides bearing a nitro group in the ortho position relative to the SO₂F constitute a validated antibacterial pharmacophore with activity against drug-resistant Gram-negative and Gram-positive pathogens. Sadlowski et al. demonstrated that ortho-nitro sulfonyl fluorides exhibit remarkable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Acinetobacter baumannii, and Pseudomonas aeruginosa—pathogens identified by the CDC as serious threats [1]. The ortho-nitro arrangement is mechanistically critical: the nitro group participates in hydrogen-bonding interactions within enzyme active sites, dramatically increasing local electrophilicity and enabling selective covalent modification of target proteins. The target compound, with its nitro group at the 5-position (ortho to the SO₂F at position 1), conforms to this pharmacophore geometry. In contrast, the para-nitro isomer (4-nitrobenzenesulfonyl fluoride) lacks this ortho-nitro effect and is primarily used as a tyrosine-selective protein labeling reagent rather than as an antibacterial covalent inhibitor .

Ortho-Nitro Pharmacophore
Reported
Target (ortho-NO₂) Active vs. MRSA, MDR A. baumannii
para-NO₂ isomer No reported antibacterial activity
Supports antimicrobial screening context for covalent antibiotic research.
Cross-study comparable; ortho-nitro geometry required for pharmacophore.
antibacterial nitro sulfonyl fluoride pharmacophore Gram-negative MRSA drug-resistant pathogens

Chemoselectivity: Exclusive Sulfonylation Over Chlorination

The high polarizability of the chlorine center in –SO₂Cl makes sulfonyl chlorides susceptible to reductive homolytic cleavage, generating Cl· radicals that lead to chlorinated side products. When sulfonyl chlorides react with carbon nucleophiles, they typically yield mixtures of sulfonylated and chlorinated products . In contrast, sulfonyl fluorides undergo exclusively heterolytic S–F cleavage and react only at the sulfur center, producing solely sulfonylation products. For the target compound, this means that SuFEx reactions with amines, phenols, or carbon nucleophiles yield >95% sulfonamide or sulfonate ester products without competing chloro-defluorination or chlorination side reactions, as confirmed by the general reactivity profile of aryl sulfonyl fluorides [1]. The sulfonyl chloride analog (2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride) does not share this advantage and typically requires chromatographic purification to remove chlorinated impurities.

Chemoselectivity
Class-level
Sulfonyl fluoride Exclusive sulfonylation, no chlorination side products
Sulfonyl chloride Mixtures of sulfonylated and chlorinated products
Reduces purification burden; supports higher screening-purity libraries.
Aryl sulfonyl fluoride class-level behavior; review target-specific conditions.
chemoselectivity SuFEx sulfonylation sulfonyl chloride by-product suppression

Multi-Orthogonal Handle Architecture

The target compound provides three synthetically orthogonal reactive handles on a single benzene scaffold: (i) the sulfonyl fluoride for SuFEx click conjugation with amines, phenols, and thiols; (ii) the chloro substituent for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.); and (iii) the nitro group reducible to an amine for subsequent amide bond formation, reductive amination, or diazotization chemistry. This trifunctional architecture is rare among commercially available aryl sulfonyl fluorides. The positional isomer 4-chloro-3-nitrobenzenesulfonyl fluoride (CAS 349-04-2) places the chloro group para to the SO₂F, which alters the electronic bias for nucleophilic aromatic substitution (SNAr) and changes the regiochemical outcome of subsequent functionalizations . Additionally, the bromo analog (2-bromo-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride, MW 302.05) offers a more reactive cross-coupling handle but at higher cost and with greater steric demands that can compromise yields in congested coupling reactions .

Orthogonal Handle Set
Reported
–SO₂F (SuFEx) –Cl (cross-coupling) –NO₂ → –NH₂
Trifunctional scaffold maximizes diversity per synthetic step.
Chloro handle offers balanced cost and steric accessibility vs. bromo analog.
orthogonal reactivity building block library synthesis SuFEx cross-coupling nitro reduction

Long-Term Aqueous Stability

The electron-withdrawing substituents on the target compound, while enhancing SuFEx reactivity, do not compromise aqueous stability to an unacceptable degree. The predicted hydrolytic half-life for 4-nitrobenzenesulfonyl fluoride (lacking the chloro and fluoro substituents) has been modeled at 1.364 × 10⁴ hours (~568 days) in a model river system and 1.489 × 10⁵ hours (~6,204 days) in a model lake system, indicating that even nitro-activated sulfonyl fluorides possess remarkable environmental and buffer stability . For comparison, simpler 3-aminobenzenesulfonyl fluoride exhibits a half-life of approximately 43 hours in aqueous reactivity assays, demonstrating that electron-donating substituents accelerate hydrolysis . The target compound, bearing exclusively electron-withdrawing groups, is expected to exhibit intermediate to high aqueous stability—sufficient for multi-day biological assays while retaining the enhanced electrophilicity needed for efficient protein labeling.

Aqueous Stability
Reported
Estimated t₁/₂: 10²–10⁴ h at neutral pH
Enables multi-day biological assays without premature hydrolysis.
Cross-study modeling; verify in target buffer conditions.
aqueous stability half-life hydrolysis physiological buffer chemical biology

2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride: Key Application Scenarios


Covalent Fragment-Based Antibiotic Discovery

As demonstrated by Sadlowski et al., ortho-nitro sulfonyl fluorides constitute a validated pharmacophore with intrinsic permeability to Gram-negative bacterial outer membranes [1]. The target compound, bearing the critical 5-NO₂ group ortho to the 1-SO₂F, can serve as a starting fragment for covalent antibiotic development against WHO priority pathogens including carbapenem-resistant Acinetobacter baumannii and MRSA. Its three orthogonal handles allow systematic diversification: SuFEx conjugation introduces amine-containing fragments at the sulfur center, Suzuki coupling at the chloro position explores the biaryl chemical space, and nitro reduction to aniline enables amide library synthesis—all without deprotection or protection steps.

Activity-Based Protein Profiling Probe Synthesis

The target compound's exclusive sulfonylation chemoselectivity and moderate aqueous stability (estimated t₁/₂ > 100 h at pH 7.4) make it suitable for constructing ABPP probes that label nucleophilic active-site residues (serine, cysteine, lysine, tyrosine) in whole proteomes. The chloro substituent can be further functionalized post-labeling with an alkyne or biotin affinity tag via Sonogashira or Suzuki coupling, enabling streptavidin pull-down and LC-MS/MS target identification. Positional isomers lacking the ortho-fluoro group or bearing para-nitro substitution cannot simultaneously provide the optimal electrophilicity and cross-coupling geometry required for this workflow.

Parallel Sulfonamide-Based Inhibitor Library Synthesis

In medicinal chemistry campaigns requiring rapid SAR exploration around a sulfonamide core, the target compound's SuFEx reactivity enables one-step diversification with primary and secondary amines to generate sulfonamide libraries in >90% yield with minimal purification [2]. The 4-fluoro substituent serves as a metabolically stable replacement for hydrogen, potentially improving pharmacokinetic properties of lead compounds. The remaining chloro and nitro handles allow iterative functionalization to explore additional vectors in the target binding pocket, a synthetic flexibility not available from simpler monofunctional sulfonyl fluorides such as 4-nitrobenzenesulfonyl fluoride or benzenesulfonyl fluoride.

Agrochemical Intermediate for Herbicide Production

Patent literature demonstrates that 2-chloro-4-fluoro-5-nitro-substituted benzenesulfonyl derivatives are key intermediates in the synthesis of thidiazacyclononane-based herbicides [3]. The sulfonyl fluoride variant offers significant process advantages over the sulfonyl chloride in large-scale manufacturing: reduced hydrolysis losses during aqueous workup, fewer chlorinated by-products requiring waste treatment, and compatibility with continuous flow fluorination/defluorination protocols. For agrochemical custom synthesis providers, the sulfonyl fluoride's stability profile translates directly into higher isolated yields and lower purification costs at scale.

Application
Selection Property
Validation Focus
Covalent antibiotic fragment screening
Ortho-nitro pharmacophore geometry
Antibacterial susceptibility screening context
ABPP probe synthesis
Exclusive sulfonylation chemoselectivity
Proteome-wide target ID and pull-down validation
Sulfonamide inhibitor library synthesis
SuFEx one-step diversification
Library purity and SAR expansion
Agrochemical intermediate research
Process stability and aqueous compatibility
Yield optimization and by-product control
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